(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Description
Properties
IUPAC Name |
(3-oxo-1,2-dihydroinden-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,12-13H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQOFXCMJAXRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCC2=O)C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726061 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135871-83-8 | |
| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is primarily used as a building block for synthesizing complex organic molecules. Its ability to participate in carbon-carbon bond formation through reactions like Suzuki-Miyaura coupling makes it valuable in creating biaryl compounds and other derivatives.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms biaryl compounds by coupling with aryl halides in the presence of palladium catalysts. |
| Oxidation Reactions | Can be oxidized to form boronic esters or borates. |
| Reduction Reactions | The carbonyl group can be reduced to form alcohols. |
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly in drug development:
- Anticancer Agents: Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific protein interactions involved in tumor growth.
Case Study:
A study investigated the structure–activity relationship (SAR) of various derivatives of this compound in inhibiting specific protein-protein interactions critical for cancer progression. The results demonstrated that modifications to the dihydroindenone core significantly affected the inhibitory potency against target proteins like GATA4 and NKX2-5 .
Biological Probes
The compound is utilized as a probe in biological assays to study enzyme activities and molecular interactions due to its ability to form reversible covalent bonds with certain biomolecules.
Industrial Applications
In addition to its research applications, this compound is employed in the production of advanced materials and polymers:
| Application Area | Description |
|---|---|
| Polymer Chemistry | Used in synthesizing polymers with unique properties through cross-linking reactions. |
| Material Science | Serves as a precursor for developing novel materials with tailored functionalities. |
Mechanism of Action
The mechanism by which (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid exerts its effects involves its ability to form stable boronic esters and boronic acids, which can interact with various biological targets. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors that play a role in cellular signaling.
Comparison with Similar Compounds
Aromatic Boronic Acids with Planar Scaffolds
- Phenanthren-9-yl boronic acid (): This compound demonstrated sub-micromolar cytotoxicity against triple-negative breast cancer (4T1 cells).
- 6-Hydroxynaphthalen-2-yl boronic acid (): The hydroxyl group improves water solubility and enables hydrogen bonding. Compared to the indenone derivative, this compound may exhibit different pharmacokinetics due to reduced steric hindrance.
Boronic Acids with Heterocyclic Substituents
- (2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic Acid (): This compound features a benzoxazole ring fused to a boronic acid.
Triazole-Substituted Boronic Acids ():
Triazole rings enhance metabolic stability and mimic phenyl groups in enzyme inhibition. For example, 1-amido-2-triazolylethaneboronic acid shows improved β-lactamase inhibition compared to phenyl analogs.
Carboxylic Acid Analogs
- 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid ():
Replacing the boronic acid with a carboxylic acid group eliminates reversible covalent bonding but introduces stronger acidity (pKa ~ 4.2 vs. boronic acid pKa ~ 8–10). This reduces utility in enzyme inhibition but may improve metal chelation.
| Property | (3-Oxo-inden-5-yl)boronic Acid | 3-Oxo-inden-5-carboxylic Acid |
|---|---|---|
| Functional Group | -B(OH)₂ | -COOH |
| Acidity | Weak (pKa ~ 8–10) | Strong (pKa ~ 4.2) |
| Biological Applications | Enzyme inhibition, sensors | Metal chelation, prodrugs |
Medicinal Chemistry Potential
- Anticancer Activity: Aromatic boronic acids like phenanthren-9-yl and 6-hydroxynaphthalen-2-yl derivatives show cytotoxicity in breast cancer models . The indenone derivative’s rigid structure may enhance binding to proteasomes or kinases, analogous to bortezomib (a boronic acid proteasome inhibitor) .
- Enzyme Inhibition: Boronic acids interact with serine proteases (e.g., thrombin) and β-lactamases via reversible tetrahedral intermediates. The indenone scaffold could optimize steric and electronic complementarity for such targets .
Sensor and Diagnostic Utility
Boronic acids are widely used in diol sensing (e.g., glucose detection). The indenone derivative’s ketone group may enable dual sensing mechanisms, though its performance relative to polythiophene-boronic acid sensors () remains unexplored.
Biological Activity
Overview
(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique indanone structure linked to a boronic acid functional group, which may contribute to its reactivity and interaction with biological targets.
The compound is characterized by the following chemical structure:
Key Features:
- Contains a boronic acid group, which is known for its ability to form reversible covalent bonds with diols.
- The indanone moiety may influence its biological interactions, particularly in enzyme inhibition.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition: The boronic acid group can interact with active sites of enzymes, particularly serine proteases and other targets involved in metabolic pathways.
- Cell Signaling Modulation: The compound may influence signaling pathways by modulating protein interactions.
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| PC3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it has moderate activity against Gram-positive bacteria, potentially through disruption of bacterial cell wall synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Case Studies
-
Study on Anticancer Activity:
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 and PARP, suggesting that this compound could be a lead candidate for developing new anticancer therapies . -
Antimicrobial Evaluation:
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. It showed promising results against Staphylococcus aureus, indicating potential for further development as an antibacterial agent .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Starting Materials: Indanone derivatives are reacted with boron reagents under controlled conditions.
- Reaction Conditions: Palladium-catalyzed cross-coupling reactions are commonly employed to ensure high yields.
Notable Derivatives:
Research into derivatives of this compound has revealed enhanced biological activities, suggesting that modifications to the indanone structure can significantly impact efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid primarily involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is the most widely used method for forming carbon-boron bonds in aromatic systems.
- Starting Material: 3-oxo-2,3-dihydro-1H-indene derivatives (typically halogenated at the 5-position)
- Boronic Acid Source: Boronic acid derivatives or boronate esters
- Catalyst: Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or other mild bases
- Solvent: Toluene, ethanol, or aqueous-organic mixtures
- Temperature: Generally mild heating (50–100°C) under inert atmosphere
$$
\text{5-Halo-3-oxo-2,3-dihydro-1H-indene} + \text{(Pinacol)boronate} \xrightarrow[\text{Base}]{\text{Pd Catalyst}} \text{this compound}
$$
This method allows for efficient formation of the boronic acid moiety at the desired position on the indanone ring with good yields and purity.
Detailed Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2–5 mol%) | Alternative catalysts include Pd(dppf)Cl₂ |
| Base | K₂CO₃ or Na₂CO₃ (2 equiv) | Mild bases preferred for selectivity |
| Solvent | Toluene/Water or Ethanol/Water mixtures | Mixed solvents improve solubility |
| Temperature | 80–100°C | Reflux conditions often applied |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or Argon | To prevent oxidation and moisture |
Optimization studies indicate that the choice of base and solvent significantly affects the yield and purity. For example, aqueous ethanol with K₂CO₃ base and Pd(PPh₃)₄ catalyst typically provides the best compromise between reaction rate and product stability.
Alternative Preparation Methods
While Suzuki-Miyaura coupling is the dominant method, other synthetic approaches have been explored:
Direct Borylation:
C–H activation methods using iridium or rhodium catalysts can introduce boronic acid groups directly onto the indanone ring, although regioselectivity and yields may vary.Lithiation Followed by Borylation:
Directed ortho-lithiation of halogenated indanone derivatives followed by quenching with trialkyl borates can yield the boronic acid after acidic workup.Photoredox Catalysis:
Emerging methods using photoredox catalysis enable radical-mediated functionalization of aromatic rings, potentially applicable to indanone derivatives, though specific reports on this compound are limited.
Purification and Characterization
Purification:
The crude product is typically purified by recrystallization or chromatography (silica gel column chromatography). Solid-state purification is favored due to the compound’s stability.Characterization:
Standard characterization includes NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, IR spectroscopy, and elemental analysis to confirm the boronic acid functionality and indanone structure.
Summary Table of Preparation Methods
| Method | Key Reagents and Catalysts | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalyst, boronate ester, base | High regioselectivity, good yield | Requires halogenated precursor |
| Direct C–H Borylation | Iridium or rhodium catalysts | No need for halogenated precursors | Lower regioselectivity, complex catalysts |
| Lithiation and Borylation | Strong base (n-BuLi), trialkyl borate | Versatile for various positions | Sensitive reagents, moisture sensitive |
| Photoredox Catalysis (Emerging) | Organic photocatalyst, light source | Mild conditions, novel approach | Limited reports, scalability issues |
Research Findings and Industrial Relevance
- The Suzuki-Miyaura coupling method remains the most practical and scalable approach for synthesizing this compound, favored for its operational simplicity and high selectivity.
- Industrial synthesis would focus on optimizing catalyst loading, solvent recycling, and reaction times to maximize yield and minimize cost.
- Emerging photoredox and C–H activation methods offer potential for greener and more direct syntheses but require further development for industrial adoption.
Q & A
Q. What are the primary synthetic pathways for preparing (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid derivatives?
The synthesis of boronic acid-containing monomers, including those with indenyl scaffolds, typically involves three main strategies:
- Direct functionalization : Introducing boronic acid groups via Suzuki-Miyaura coupling or electrophilic substitution on pre-formed aromatic rings.
- Protection/deprotection : Using boronate esters (e.g., pinacol esters) to stabilize the boronic acid during synthesis, followed by acidic or oxidative deprotection .
- Post-polymerization modification : Incorporating reactive handles (e.g., halides) into polymers, followed by boronylation via metal-catalyzed cross-coupling .
Key considerations include the Lewis acidity of the boronic acid, which influences reactivity, and the compatibility of protecting groups with polymerization conditions.
Q. How can boronic acid trimerization/dehydration interfere with mass spectrometry (MS) characterization, and what methods mitigate this?
Boronic acids readily undergo dehydration to form boroxines (cyclic trimers), complicating MS analysis. To address this:
- Derivatization : Convert boronic acids to boronate esters using diols (e.g., pinacol) or sugars (e.g., mannitol) prior to MALDI-MS. This prevents trimerization and simplifies spectral interpretation .
- Matrix selection : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix, which facilitates in situ esterification of boronic acids, enabling direct analysis of peptide-boronic acid conjugates .
- High-resolution MS : Employ orbitrap or TOF analyzers to resolve dehydration products and confirm molecular ions .
Q. What factors influence the binding affinity of this compound to diols in aqueous solutions?
Binding thermodynamics depend on:
- Diol geometry : 1,2-cis diols (e.g., fructose) bind more strongly than 1,3-diols (e.g., glucose) due to favorable orbital overlap with boron’s empty p-orbital .
- pH : Binding is enhanced at alkaline pH (≥8.5) where the boronic acid exists in its trigonal planar, Lewis-acidic form .
- Electronic effects : Electron-withdrawing groups on the aryl ring increase boron’s electrophilicity, improving affinity .
Advanced Research Questions
Q. How can stopped-flow kinetics elucidate the binding mechanism of boronic acids to sugars in physiological conditions?
Stopped-flow fluorescence experiments reveal kinetic parameters (kon, koff) critical for real-time sensing applications:
- Procedure : Mix boronic acid and sugar solutions rapidly, and monitor fluorescence changes (e.g., using anthracene-based probes) .
- Key findings : For arylboronic acids, kon follows D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic stability. Binding equilibria are reached within seconds, supporting real-time sensing .
- Challenges : Buffer composition (e.g., borate interference) and competing anions (e.g., phosphate) must be controlled .
Q. How do non-specific secondary interactions affect the selectivity of boronic acid-based glycoprotein sensors, and how can they be minimized?
Boronic acid surfaces (e.g., AECPBA-functionalized dextran) may exhibit false-positive binding due to:
- Electrostatic interactions : Non-glycosylated proteins (e.g., avidin) with high isoelectric points (pI > 9) can adsorb via charge-charge interactions .
- Hydrophobic effects : Aromatic residues in proteins may interact with the indenyl scaffold.
Mitigation strategies : - Use low-ionic-strength buffers (e.g., HEPES instead of phosphate) to reduce electrostatic interference .
- Introduce zwitterionic co-monomers (e.g., sulfobetaine) to suppress non-specific adsorption .
Q. What rational design strategies improve the therapeutic potential of boronic acid-containing compounds?
In drug discovery, boronic acids are incorporated via:
- Substrate mimicry : Designing peptidomimetics (e.g., bortezomib) that mimic protease transition states, enabling covalent inhibition .
- Bioisosteric replacement : Replacing carboxylates (-COOH) with boronic acids (-B(OH)2) to enhance binding while maintaining polarity .
- Prodrug approaches : Synthesizing boronate esters (e.g., crisaborole) to improve bioavailability, with esterases cleaving the prodrug in vivo .
Q. How can dual recognition sites in boronic acid sensors enhance selectivity for complex analytes like catecholamines?
Dual-site sensors exploit synergistic interactions:
- Diboronic acids : Two boronic acid groups pre-organize to bind specific diol geometries (e.g., 1,2- vs. 1,3-diols in cancer-associated glycans) .
- Hybrid receptors : Pair boronic acids with hydrogen-bond donors (e.g., thioureas) to stabilize analyte complexes. For example, a rhodamine-boronic acid hybrid detects saccharides via fluorescence quenching and HPLC retention shifts .
- Machine learning-guided design : Use QSAR descriptors and k-means clustering to optimize boronic acid libraries for target analytes .
Q. What structural features of boronic acids influence their thermal stability for flame-retardant applications?
Thermogravimetric analysis (TGA) reveals:
- Aromatic vs. aliphatic boronic acids : Arylboronic acids (e.g., phenyl derivatives) exhibit higher decomposition temperatures (≥250°C) due to resonance stabilization .
- Substituent effects : Electron-withdrawing groups (e.g., -NO2) reduce thermal stability by weakening B-C bonds .
- Polymer incorporation : Boronic acid-containing polymers (e.g., PAPBA) form boroxine crosslinks at elevated temperatures, enhancing char formation and flame retardancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
